molecular formula C10H14ClNO B1382938 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1803612-10-3

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No. B1382938
CAS RN: 1803612-10-3
M. Wt: 199.68 g/mol
InChI Key: GGOWTFFZMXVNCQ-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound . It is related to a series of 5-HT2C agonists .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO.ClH .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Early studies explored the synthesis of tetrahydro-1,4-benzoxazepine derivatives, demonstrating methods to obtain 4-alkyl-5-methylene derivatives and discussing the steric limitations of ring closure in these compounds (Schenker & Druey, 1963).
  • Derivative Synthesis : Research has been conducted on synthesizing various substituted tetrahydro-1,4-benzoxazepines, such as 7- and 7,8-substituted derivatives, indicating the potential for diverse chemical modifications and applications (Pecherer, Sunbury, & Brossi, 1971).
  • X-Ray Diffraction Data : The compound 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, related to the 7-methyl tetrahydro-1,4-benzoxazepine, was synthesized and its X-ray powder diffraction pattern was analyzed, showcasing the structural determination of such compounds (Macías et al., 2011).

Pharmacological Studies

  • Dopamine Receptor Antagonist : The compound SCH23390, closely related to 7-methyl tetrahydro-1,4-benzoxazepine, is known as a selective antagonist of D1 dopamine receptors. It also inhibits G protein-coupled inwardly rectifying potassium channels, indicating its potential significance in neurological research (Kuzhikandathil & Oxford, 2002).

Crystallography and Structural Analysis

  • Isomorphous Analysis : Studies on isomorphous and isostructural properties of various tetrahydro-1,4-benzoxazepine derivatives have been conducted. These include the analysis of their hydrogen-bonded structures, providing insights into the molecular interactions and crystal structures of these compounds (Blanco et al., 2012).

Dopaminergic Activity

  • Dopaminergic Agonists : Some benzazepines, closely related to tetrahydro-1,4-benzoxazepines, have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. Their synthesis and preliminary evidence of dopaminergic activity contribute to understanding the pharmacological potential of these compounds (Pfeiffer et al., 1982).

Chemical Transformations and Synthesis

  • Novel Synthesis Methods : Research has shown that tetrahydro-1,4-benzoxazepines can undergo chemical transformations under the action of alkynes, leading to the formation of various derivatives. This illustrates the versatility and reactivity of these compounds in chemical synthesis (Voskressensky et al., 2013).

Safety and Hazards

The safety data sheet for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-2-3-10-9(6-8)7-11-4-5-12-10;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOWTFFZMXVNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803612-10-3
Record name 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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